![molecular formula C13H19NO2 B062256 tert-butyl (3R)-3-amino-3-phenylpropanoate CAS No. 161671-34-7](/img/structure/B62256.png)
tert-butyl (3R)-3-amino-3-phenylpropanoate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl (3R)-3-amino-3-phenylpropanoate involves intricate chemical processes. A method described by Srivastava et al. (2002) involves terpolymerization, indicating a complex synthesis pathway that could potentially be adapted for the production of this compound.
Molecular Structure Analysis
Molecular structure analysis is critical for understanding the chemical behavior of this compound. The work by Brück et al. (1996) on paramagnetic planar complexes offers insights into structural aspects that could be relevant for analyzing the molecular structure of this compound, emphasizing the importance of electronic and steric factors.
Chemical Reactions and Properties
The compound's reactivity and interactions with other chemicals are pivotal areas of study. Hsieh et al. (2011) discussed the decomposition of methyl tert-butyl ether by adding hydrogen in a cold plasma reactor, showcasing the type of chemical reactions that compounds with tert-butyl groups might undergo.
Physical Properties Analysis
Understanding the physical properties of this compound is crucial for its handling and application. While specific studies on this compound's physical properties are scarce, the general principles of physical chemistry and materials science can be applied to infer its behavior under various conditions.
Chemical Properties Analysis
The chemical properties of this compound, including its stability, reactivity, and interactions with various reagents, are essential for its application in synthesis and manufacturing processes. Research on similar compounds, such as the work by Liu and Mabury (2020) on synthetic phenolic antioxidants, provides a basis for understanding the chemical behavior of tert-butyl derivatives.
Scientific Research Applications
Chemoselective Deprotection and Kinetic Resolution
Research highlights the use of "tert-butyl (3R)-3-amino-3-phenylpropanoate" in chemoselective deprotection and kinetic resolution processes. The acylation of β-amino esters and the hydrolysis of β-amido esters have been studied, demonstrating the enzyme Candida antarctica Lipase A's ability to selectively cleave amide bonds in the presence of bulky tert-butyl esters, leaving the tert-butyl ester bond intact in 3-amino-3-phenylpropanoate. This selectivity is crucial for the kinetic resolution of tert-butyl esters of 3-amino acids, showcasing the compound's utility in synthetic organic chemistry (Mäenpää, Kanerva, & Liljeblad, 2016).
Asymmetric Synthesis
The compound also plays a pivotal role in the asymmetric synthesis of amino acid derivatives. A notable application is in the diastereoselective and stereodivergent dihydroxylations of acyclic allylic amines, leading to the asymmetric synthesis of 3,6-dideoxy-3-amino-L-talose. This process demonstrates the compound's versatility in constructing complex molecules with high stereocontrol, essential for the development of novel pharmaceuticals and biologically active compounds (Csatayová et al., 2011).
Enantioselective Synthesis
Further research underscores the importance of "this compound" in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives. These derivatives are β-analogues of aromatic amino acids and can be prepared enantioselectively, highlighting the compound's utility in the synthesis of biologically relevant molecules (Arvanitis et al., 1998).
Lipase-Catalyzed Resolution and Synthesis of Dapoxetine
The lipase-catalyzed resolution of 3-amino-3-phenylpropan-1-ol derivatives through acylation processes has been studied, identifying Candida antarctica lipase A as the best biocatalyst. This enzymatic approach facilitated the production of a valuable intermediate for synthesizing (S)-dapoxetine, underscoring the compound's relevance in medicinal chemistry and the pharmaceutical industry (Torre, Gotor‐Fernández, & Gotor, 2006).
Mechanism of Action
Target of Action
The tert-butyl group is known for its unique reactivity pattern and has been used in various chemical transformations .
Mode of Action
The tert-butyl group is known to elicit a unique reactivity pattern, which may influence the compound’s interaction with its targets .
Biochemical Pathways
The tert-butyl group is known to be involved in various biosynthetic and biodegradation pathways .
Result of Action
The tert-butyl group is known for its unique reactivity pattern, which may influence the compound’s effects at the molecular and cellular level .
Action Environment
The tert-butyl group is known to exhibit a unique reactivity pattern, which may be influenced by environmental factors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (3R)-3-amino-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)16-12(15)9-11(14)10-7-5-4-6-8-10/h4-8,11H,9,14H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCBAISLMKLMT-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@H](C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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